molecular formula C6H4N2 B140075 2-Cyanopyridine CAS No. 100-70-9

2-Cyanopyridine

Cat. No.: B140075
CAS No.: 100-70-9
M. Wt: 104.11 g/mol
InChI Key: FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Description

2-Cyanopyridine, also known as pyridine-2-carbonitrile, is an organic compound with the molecular formula C6H4N2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a derivative of pyridine, where a cyano group is attached to the second carbon atom of the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanopyridine can be synthesized through several methods. One common method involves the reaction of 2-bromopyridine with sodium cyanide in the presence of a copper catalyst. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide at elevated temperatures. Another method involves the dehydration of nicotinamide using phosphorus oxychloride or thionyl chloride.

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of 2-methylpyridine. This process involves the reaction of 2-methylpyridine with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide, at high temperatures. The reaction yields this compound along with water and other by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopyridine undergoes various chemical reactions, including:

    Hydrolysis: When refluxed with water in the presence of nickel or copper oxide, this compound is hydrolyzed to form nicotinamide.

    Reduction: this compound can be reduced to 2-aminopyridine using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions, such as the reaction with thiols to form thiazoline derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water, nickel or copper oxide, reflux conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Thiols, mild aqueous conditions.

Major Products:

    Hydrolysis: Nicotinamide.

    Reduction: 2-Aminopyridine.

    Substitution: Thiazoline derivatives.

Scientific Research Applications

2-Cyanopyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: this compound derivatives are used in the modification of peptides and proteins, particularly in cysteine bioconjugation.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory drugs.

    Industry: this compound is used in the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 2-cyanopyridine involves its reactivity with nucleophiles. For instance, in cysteine bioconjugation, the cyano group of this compound reacts with the thiol group of cysteine, forming a thiazoline ring. This reaction is facilitated by the electron-withdrawing nature of the cyano group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

2-Cyanopyridine can be compared with other cyanopyridine derivatives such as 3-cyanopyridine and 4-cyanopyridine. While all these compounds contain a cyano group attached to the pyridine ring, their reactivity and applications differ due to the position of the cyano group:

    3-Cyanopyridine: Primarily used in the synthesis of nicotinic acid and its derivatives.

    4-Cyanopyridine: Used in the synthesis of various pharmaceuticals and as a precursor for the preparation of 4-pyridinecarboxamide.

The unique position of the cyano group in this compound makes it particularly useful in specific synthetic applications, such as the formation of thiazoline rings in cysteine bioconjugation.

Properties

IUPAC Name

pyridine-2-carbonitrile
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InChI

InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H
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InChI Key

FFNVQNRYTPFDDP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)C#N
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Molecular Formula

C6H4N2
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DSSTOX Substance ID

DTXSID9021843
Record name 2-Pyridinecarbonitrile
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Molecular Weight

104.11 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Low melting solid; mp = 26-28 deg C; [MSDSonline]
Record name 2-Pyridinecarbonitrile
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Boiling Point

224.5 °C
Record name 2-PYRIDINECARBONITRILE
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Solubility

Soluble in water, alcohol, ether, and benzene., Soluble in chloroform; slightly soluble in petroleum ether.
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Density

1.0810 @ 25 °C
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Vapor Pressure

0.09 [mmHg]
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Color/Form

NEEDLES OR PRISMS FROM ETHER

CAS No.

100-70-9, 29386-66-1
Record name 2-Cyanopyridine
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Melting Point

29 °C
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Synthesis routes and methods

Procedure details

Treatment of 3-(diethylphosphonomethyl)pyridine (Biochemistry 19, 3400) with m-chloroperbenzoic acid followed by trimethylsilyl cyanide gives both 3-diethylphosphonomethyl)-2-cyanopyridine and 5-(diethylphosphonomethyl)-2-cyanopyridine, the starting materials for compounds under (a) and (b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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